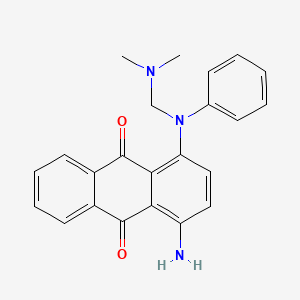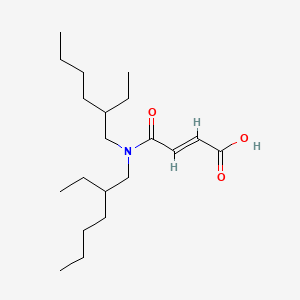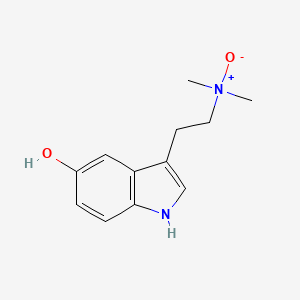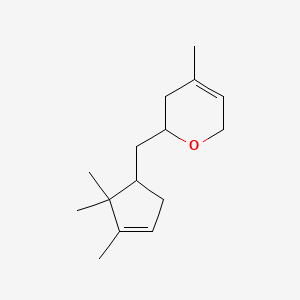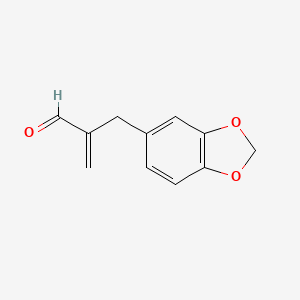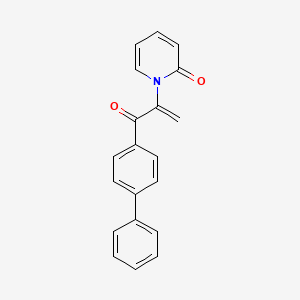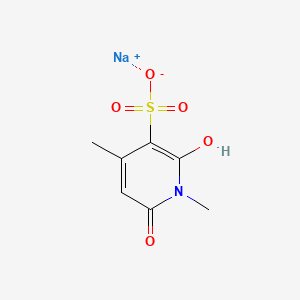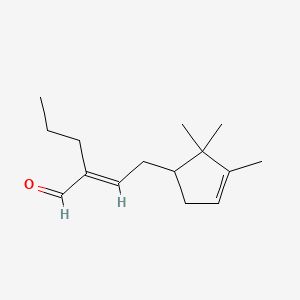
Potassium ((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 281-307-9, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its role as a radical initiator in polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are mixed and maintained at specific temperatures. The product is then purified through recrystallization to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. The reaction conditions are carefully controlled to ensure the efficient generation of radicals.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These radicals can then react with monomers to form polymers.
Applications De Recherche Scientifique
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the polymerization of various monomers to produce polymers such as polyacrylonitrile and polymethyl methacrylate.
Biology: In biological research, it is used to study the effects of free radicals on biological systems.
Medicine: It is employed in the synthesis of drug delivery systems and in the development of new pharmaceuticals.
Industry: It is used in the production of plastics, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal or photochemical decomposition. These radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets and pathways involved in these reactions are primarily the double bonds of the monomers, which undergo addition reactions to form polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Peroxide: Another commonly used radical initiator in polymerization reactions.
Potassium Persulfate: Used as an initiator in emulsion polymerization.
Azobisisobutyronitrile (AIBN): A similar compound with a slightly different structure but similar applications.
Uniqueness
2,2’-Azobis(2-methylpropionitrile) is unique due to its high efficiency in generating radicals and its stability under various reaction conditions. It is preferred in many applications due to its ability to produce consistent and reproducible results.
Propriétés
Numéro CAS |
83918-72-3 |
|---|---|
Formule moléculaire |
C14H16KNO5 |
Poids moléculaire |
317.38 g/mol |
Nom IUPAC |
potassium;2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C14H17NO5.K/c1-3-20-12(17)8-9(2)15-13(14(18)19)10-4-6-11(16)7-5-10;/h4-8,13,15-16H,3H2,1-2H3,(H,18,19);/q;+1/p-1/b9-8+; |
Clé InChI |
KCIVNTJLAYJMEK-HRNDJLQDSA-M |
SMILES isomérique |
CCOC(=O)/C=C(\C)/NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
SMILES canonique |
CCOC(=O)C=C(C)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



